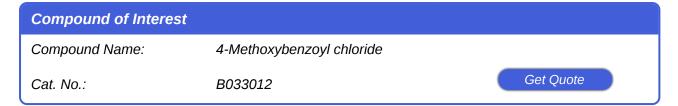


## Alternate names for 4-methoxybenzoyl chloride

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An In-depth Technical Guide to 4-Methoxybenzoyl Chloride

This technical guide provides a comprehensive overview of **4-methoxybenzoyl chloride**, a key reagent in organic synthesis, particularly within the fields of pharmaceutical and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its nomenclature, physicochemical properties, synthesis, and reactivity.

### Nomenclature and Identification

**4-Methoxybenzoyl chloride** is systematically known as **4-methoxybenzoyl chloride** according to IUPAC nomenclature. However, it is widely recognized by several alternative names and identifiers in commercial and academic contexts.



Identifier Type	Value
Systematic Name	4-Methoxybenzoyl chloride
Common Synonyms	p-Anisoyl chloride, Anisoyl chloride, 4-Anisoyl chloride
CAS Number	100-07-2
Molecular Formula	C <sub>8</sub> H <sub>7</sub> ClO <sub>2</sub>
Molecular Weight	170.59 g/mol
InChI Key	MXMOTZIXVICDSD-UHFFFAOYSA-N
PubChem CID	7477

A comprehensive list of its various synonyms includes:

- p-Anisoyl chloride[1][2][3][4][5]
- Anisoyl chloride[3][6][7]
- 4-Anisoyl chloride[1][3][6][8]
- p-Methoxybenzoyl chloride[2][3][6]
- 4-Methoxybenzoic acid chloride[3][6][8]
- Benzoyl chloride, 4-methoxy-[3]
- NSC 86125[3][8]

### **Physicochemical Properties**

**4-Methoxybenzoyl chloride** is an amber-colored crystalline solid at room temperature.[3][6] It is known to be corrosive to metals and skin, and its vapors can cause severe eye irritation.[3] [6] The compound is stable under anhydrous conditions but reacts exothermically with water, including atmospheric moisture, to produce hydrochloric acid and anisic acid.[6] It is also incompatible with strong bases, oxidizing agents, and alcohols.[1] Storage in sealed containers



may lead to a pressure buildup due to slow decomposition, a risk that is exacerbated by heat. [6]

Property	Value
Appearance	Amber-colored crystalline solid
Melting Point	22-23 °C (72-73.4 °F)[4]
Boiling Point	262-263 °C at 760 mmHg
Density	1.260 g/mL at 20 °C
Refractive Index	1.581 at 20 °C
Solubility	Soluble in acetone, benzene, and ether.  Decomposes in water and ethanol.

### Synthesis of 4-Methoxybenzoyl Chloride

The most common laboratory and industrial synthesis of **4-methoxybenzoyl chloride** involves the chlorination of 4-methoxybenzoic acid. Thionyl chloride (SOCl<sub>2</sub>) is a frequently used chlorinating agent for this transformation.

## Experimental Protocol: Synthesis from 4-Methoxybenzoic Acid using Thionyl Chloride

#### Materials:

- 4-Methoxybenzoic acid
- Thionyl chloride (SOCl<sub>2</sub>)
- N,N-Dimethylformamide (DMF) (catalytic amount)
- Anhydrous Toluene (optional, for removal of excess thionyl chloride)
- Round-bottom flask
- Reflux condenser with a gas scrubbing system

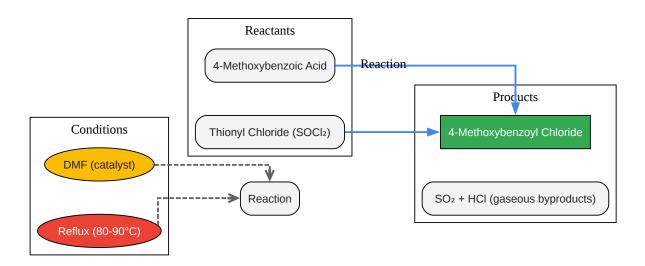


· Magnetic stirrer and heating mantle

#### Procedure:

- In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, place 4methoxybenzoic acid.
- Under a fume hood, cautiously add an excess of thionyl chloride (typically 2-3 equivalents).
- · Add a catalytic amount (1-2 drops) of DMF.
- Stir the mixture at room temperature. The evolution of HCl and SO<sub>2</sub> gas will be observed.
- Once the initial effervescence subsides, heat the reaction mixture to reflux (approximately 80-90°C) for 1-3 hours, or until gas evolution ceases.
- Allow the mixture to cool to room temperature.
- Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.
- To ensure complete removal of residual thionyl chloride, anhydrous toluene can be added to the crude product, followed by evaporation under reduced pressure.
- The resulting **4-methoxybenzoyl chloride** is often of sufficient purity for subsequent reactions without further purification.





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Caption: Synthesis of **4-methoxybenzoyl chloride** from 4-methoxybenzoic acid.

### **Chemical Reactivity and Applications**

**4-Methoxybenzoyl chloride** is a versatile acylating agent, reacting readily with various nucleophiles.[1][5] Its primary applications are in organic synthesis, where it is used to introduce the 4-methoxybenzoyl group into molecules. This moiety is present in numerous compounds with applications in pharmaceuticals, agrochemicals, and materials science.[4]

#### Key applications include:

- Pharmaceutical Synthesis: It serves as a crucial intermediate in the production of various therapeutic agents, including potential anti-cancer drugs (stilbene and dihydrostilbene derivatives) and compounds with potential anti-HIV activity (coumarin dimers).
- Polymer Chemistry: It is used in the development of specialty polymers to enhance properties such as thermal stability and chemical resistance.[4]
- Dyes and Pigments: Its reactivity is harnessed in the synthesis of dyes and pigments.



- Agrochemicals: It is employed in the synthesis of herbicides and pesticides.[4]
- Analytical Chemistry: It is used as a derivatizing agent for chromatographic analysis.[4]

## Representative Reaction: Synthesis of N-Substituted 4-Methoxybenzamides

A common application of 4-methoxybenzoyl chloride is the acylation of primary and

secondary amines to form N-substituted 4-methoxybenzamides. This reaction is a fundamental
method for amide bond formation.

### Experimental Protocol:

#### Materials:

- Primary or secondary amine
- 4-Methoxybenzoyl chloride
- Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
- Base (e.g., triethylamine, pyridine)
- Round-bottom flask
- · Dropping funnel
- · Magnetic stirrer
- Ice bath

#### Procedure:

- In a round-bottom flask, dissolve the amine (1.0 equivalent) and the base (1.2 equivalents) in the anhydrous solvent.
- Cool the solution to 0°C in an ice bath with continuous stirring.

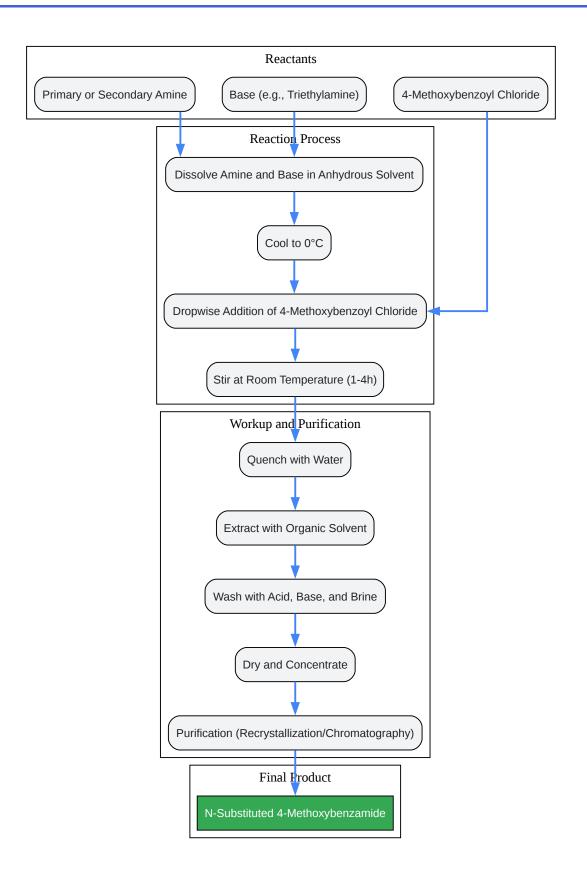
### Foundational & Exploratory





- Dissolve **4-methoxybenzoyl chloride** (1.0-1.1 equivalents) in a minimal amount of the same anhydrous solvent and transfer it to a dropping funnel.
- Add the 4-methoxybenzoyl chloride solution dropwise to the cooled amine solution over 15-30 minutes with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 1-4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding water.
- Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.
- Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub> or Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate the solvent under reduced pressure to yield the crude N-substituted 4-methoxybenzamide, which can be further purified by recrystallization or chromatography.





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